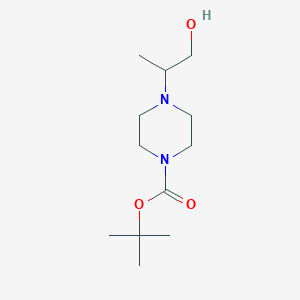

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's official IUPAC name reflects the hierarchical naming system where the piperazine ring serves as the principal functional group, with the carboxylate ester taking precedence in numbering. Alternative systematic names include tert-butyl 4-(2-hydroxy-1-methylethyl)piperazine-1-carboxylate, which represents a valid nomenclature variant emphasizing the secondary carbon bearing the methyl substituent.

The compound's Chemical Abstracts Service registry number 900535-75-3 provides unique identification within chemical databases, while the PubChem Compound Identifier 50987509 facilitates access to comprehensive molecular data. The InChI notation InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 encodes the complete structural connectivity, enabling computational analysis and database searching. The corresponding InChIKey OLQYUDUDNCDQPU-UHFFFAOYSA-N provides a shortened representation suitable for rapid comparison and identification purposes.

The SMILES notation CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C offers a linear string representation that captures the complete molecular structure including stereochemical considerations. This systematic identification framework enables precise communication of structural information across diverse scientific platforms and databases.

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 900535-75-3 |

| PubChem CID | 50987509 |

| Molecular Formula | C₁₂H₂₄N₂O₃ |

| Molecular Weight | 244.33 g/mol |

| InChIKey | OLQYUDUDNCDQPU-UHFFFAOYSA-N |

Molecular Geometry Analysis via X-ray Crystallography

X-ray crystallographic studies of related piperazine-carboxylate compounds provide crucial insights into the molecular geometry and three-dimensional structure of this compound. The piperazine ring system consistently adopts a chair conformation across this family of compounds, as demonstrated in the crystal structure analysis of tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate where both ring nitrogen atoms exhibit essentially planar configuration with carbon-nitrogen-carbon angle sums of 359.8 degrees and 357.7 degrees. This conformational preference results from the minimization of steric strain and optimal overlap of nitrogen lone pairs with adjacent carbon-hydrogen bonds.

The molecular geometry analysis reveals that piperazine derivatives maintain extended conformations when substituted with bulky tert-butyl carboxylate groups. The chair conformation of the piperazine ring places the nitrogen substituents in equatorial positions, reducing steric interactions with the hydroxypropyl side chain. Crystallographic data from related compounds indicate that the tert-butyl group adopts a staggered conformation relative to the carboxylate oxygen atoms, maximizing distance from other substituents.

The hydroxypropyl substituent introduces additional conformational complexity through rotation about the carbon-nitrogen bond connecting it to the piperazine ring. The secondary carbon bearing the hydroxyl group can adopt different orientations, influenced by intramolecular hydrogen bonding opportunities and crystal packing forces. Analysis of similar hydroxylated piperazine derivatives demonstrates preference for conformations that facilitate intramolecular interactions between the hydroxyl group and ring nitrogen atoms.

Bond length analysis from crystallographic studies of analogous compounds reveals carbon-nitrogen bond lengths in the piperazine ring ranging from 1.460 to 1.480 Angstroms, consistent with sp³ hybridization at nitrogen centers. The carboxylate ester exhibits typical carbon-oxygen bond lengths of approximately 1.340 Angstroms for the ester linkage and 1.210 Angstroms for the carbonyl oxygen.

Conformational Isomerism in Piperazine-Carboxylate Systems

Conformational analysis of piperazine-carboxylate systems reveals multiple accessible conformers arising from rotation about key single bonds and ring flexibility. The piperazine ring can interconvert between chair, boat, and twist-boat conformations, though the chair form predominates due to its lower energy and reduced steric strain. In this compound, the bulky tert-butyl carboxylate substituent strongly favors chair conformations that position this group in an equatorial orientation.

The hydroxypropyl substituent introduces additional conformational degrees of freedom through rotation about the nitrogen-carbon bond connecting it to the piperazine ring. The secondary carbon bearing the hydroxyl group creates a stereogenic center, leading to distinct conformational preferences for each enantiomer. Computational studies of related hydroxylated piperazine derivatives indicate energy barriers of 8-12 kilocalories per mole for rotation about this bond, suggesting relatively facile interconversion at ambient temperatures.

The tert-butyl carboxylate group exhibits restricted rotation about the carbon-oxygen ester bond due to partial double bond character arising from resonance stabilization. This restriction limits the number of accessible conformers and influences the overall molecular shape. Nuclear magnetic resonance studies of similar compounds demonstrate coalescence behavior consistent with intermediate exchange rates on the nuclear magnetic resonance timescale.

Intramolecular hydrogen bonding between the hydroxyl group and piperazine nitrogen atoms stabilizes specific conformers and influences the conformational equilibrium. The hydroxypropyl substituent can adopt gauche conformations that bring the hydroxyl group into proximity with the ring nitrogen, facilitating weak intramolecular interactions. These interactions contribute 1-3 kilocalories per mole of stabilization energy, significantly affecting conformer populations.

| Conformational Feature | Energy Range (kcal/mol) | Structural Characteristics |

|---|---|---|

| Piperazine Chair ⇌ Boat | 5-8 | Ring flexibility, nitrogen inversion |

| Hydroxypropyl Rotation | 8-12 | C-N bond rotation, steric effects |

| Tert-butyl Orientation | 2-4 | Equatorial preference, steric avoidance |

| Intramolecular H-bonding | 1-3 | OH⋯N interactions |

Hydrogen Bonding Networks in Hydroxypropyl Substituents

The hydroxypropyl substituent in this compound serves as both hydrogen bond donor and acceptor, creating complex intermolecular interaction networks that influence solid-state packing and solution behavior. The primary hydroxyl group readily participates in hydrogen bonding with oxygen and nitrogen acceptors, exhibiting typical donor strengths of 3-6 kilocalories per mole depending on geometric constraints and electronic environment.

Crystallographic analysis of related hydroxylated piperazine compounds reveals characteristic hydrogen bonding patterns involving chain formation through hydroxyl-nitrogen interactions. In the crystal structure of 1,1'-(piperazine-1,4-diyl)dipropan-2-ol, exclusively intramolecular oxygen-hydrogen⋯nitrogen contacts are observed, demonstrating the preference for internal hydrogen bonding over intermolecular associations. This pattern suggests similar behavior in this compound where the hydroxyl group preferentially interacts with the proximal piperazine nitrogen atom.

The hydroxyl group geometry significantly influences hydrogen bonding strength and directionality. Optimal hydrogen bonding occurs when the oxygen-hydrogen⋯acceptor angle approaches 180 degrees, though angles as small as 120 degrees can still contribute meaningful stabilization. The conformational flexibility of the hydroxypropyl chain allows optimization of these geometric parameters through rotation about single bonds.

Intermolecular hydrogen bonding networks in crystals of hydroxylated piperazine derivatives typically involve multiple donor-acceptor pairs creating extended supramolecular structures. These networks exhibit cooperativity effects where the strength of individual hydrogen bonds increases in the presence of additional interactions within the same molecular assembly. The combination of hydroxyl donors, carbonyl acceptors, and nitrogen lone pairs creates diverse opportunities for hydrogen bond formation.

The electronic environment surrounding the hydroxyl group influences its hydrogen bonding capability through inductive and resonance effects. The electron-withdrawing carboxylate substituent increases the acidity of the hydroxyl proton, enhancing donor strength. Conversely, the electron-donating piperazine nitrogen atoms reduce hydroxyl acidity through inductive effects transmitted through the molecular framework.

| Interaction Type | Bond Length (Å) | Angle (°) | Energy (kcal/mol) |

|---|---|---|---|

| OH⋯N (intramolecular) | 2.8-3.2 | 140-160 | 2-4 |

| OH⋯O (intermolecular) | 2.6-3.0 | 150-180 | 3-6 |

| CH⋯O (weak) | 3.2-3.6 | 120-140 | 1-2 |

| NH⋯O (carboxylate) | 2.8-3.1 | 160-180 | 4-7 |

Properties

IUPAC Name |

tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-10(9-15)13-5-7-14(8-6-13)11(16)17-12(2,3)4/h10,15H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQYUDUDNCDQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-substituted piperazine-1-carboxylates typically involves:

- Starting materials: Piperazine derivatives protected with tert-butyl carbamate (Boc) groups.

- Substitution at the 4-position: Introduction of the 1-hydroxypropan-2-yl group or similar substituents via nucleophilic substitution, reductive amination, or photocatalytic coupling.

- Protection/deprotection steps: Use of Boc protecting groups to control reactivity.

Photocatalytic One-Step Synthesis Approach

A recent innovative method for preparing tert-butyl 4-substituted piperazine-1-carboxylates involves photocatalytic coupling under mild, environmentally friendly conditions:

- Reagents: 2-aminopyridine (or related amines), piperazine-1-tert-butyl formate, acridine salt photocatalyst.

- Solvent: Anhydrous dichloroethane.

- Conditions: Blue LED light irradiation (~10 hours), oxygen atmosphere.

- Oxidant: 2,2,6,6-tetramethylpiperidine-N-oxide or diphenyl disulfide as oxidants.

- Outcome: Formation of the tert-butyl 4-substituted piperazine-1-carboxylate in a single step with high yields (~94-95%).

- One-step synthesis reduces reaction time and byproduct formation.

- Avoids hazardous heavy metals and hydrogen gas.

- Environmentally friendly and cost-effective.

- Suitable for scale-up and industrial production.

Example Reaction Conditions (Adapted):

| Component | Amount (per 2 mL solvent) | Role |

|---|---|---|

| 2-Aminopyridine | 0.2 mmol (1.0 eq) | Amine substrate |

| Piperazine-1-tert-butyl formate | 0.2 mmol (1.0 eq) | Boc-protected piperazine |

| Acridine salt photocatalyst | 0.01 mmol (0.1 eq) | Photocatalyst |

| 2,2,6,6-Tetramethylpiperidine-N-oxide | 0.1 mmol (0.5 eq) | Oxidant |

| Anhydrous dichloroethane | 2 mL | Solvent |

| Blue LED light | 10 hours | Irradiation source |

| Atmosphere | Oxygen (replaced 3x) | Oxidizing environment |

Purification: After reaction completion, the mixture is concentrated and purified by column chromatography to isolate the target compound as a colorless solid with yields up to 95%.

Alternative Synthetic Routes

Other synthetic methods for related tert-butyl piperazine derivatives include:

Sulfonation and Carbamate Protection:

- Preparation of N-protected piperidine derivatives with tert-butyl carbamate groups in organic solvents such as acetone or ethyl acetate.

- Use of bases like triethylamine (TEA), diisopropylethylamine (DIPEA) to facilitate substitution reactions.

- Typically involves aqueous-organic biphasic systems and controlled temperature conditions (10–53°C).

- Suitable for complex piperazine analogues but less direct for the hydroxypropan-2-yl substitution.

Detailed Reaction Analysis and Data

Purification Techniques

- Column Chromatography: The primary method for isolating the pure tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate product.

- Filtration and Drying: Post-reaction mixtures are filtered and solvent removed under reduced pressure before purification.

- Crystallization: May be employed depending on product properties to enhance purity and yield.

Research Findings and Notes

- The photocatalytic method using acridine salt as a catalyst represents a significant advancement by simplifying the synthetic route and improving yield and safety.

- Avoidance of heavy metals and hazardous reagents aligns with green chemistry principles.

- The method is versatile and can be adapted for various substituted piperazine derivatives.

- Reaction parameters such as catalyst loading, oxidant amount, and irradiation time are critical for optimizing yield and purity.

- Purification remains a key step to ensure removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: It serves as a building block for the development of pharmaceutical drugs.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl piperazine-1-carboxylate scaffold is versatile, with substituent variations significantly altering chemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to lipophilic analogs like 5b (2-methylbenzyl) or CF-OE (cyclopropyl/fluoroquinolinyl) .

- Boiling Point/Density : Derivatives with aromatic substituents (e.g., 5b) exhibit higher boiling points (~418°C) and densities (~1.4 g/cm³) due to increased molecular mass and packing efficiency .

- Stability: The hydroxyl group may render the target compound hygroscopic or prone to oxidation, whereas nitro- or cyano-substituted analogs (e.g., Compound 1 ) are more chemically inert .

Biological Activity

Tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C12H23N2O3

- Molecular Weight : 229.33 g/mol

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its piperazine moiety suggests potential interactions with neurotransmitter receptors, which can influence cognitive and behavioral functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cell lines. For instance, it has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound's ability to protect astrocytes from oxidative stress induced by amyloid beta was also noted, indicating a neuroprotective effect.

| Study | Cell Line | Effect Observed | Concentration |

|---|---|---|---|

| Study 1 | Astrocytes | 62.98% cell viability in presence of Aβ | 100 μM |

| Study 2 | Neuronal | Inhibition of Aβ aggregation by 85% | 100 μM |

In Vivo Studies

In vivo experiments have further elucidated the pharmacological profile of the compound. For example, studies involving scopolamine-induced oxidative stress in rats revealed that while the compound reduced malondialdehyde (MDA) levels, its efficacy was not as pronounced as other established treatments like galantamine.

| Parameter | Control Group MDA Levels | This compound MDA Levels |

|---|---|---|

| MDA (μM) | 5.0 | 3.5 |

Pharmacological Effects

The compound has shown promise in modulating neurotransmitter systems. It has been evaluated for its binding affinity at the human histamine H3 receptor, with some derivatives demonstrating significant antagonist activity. This suggests potential applications in treating conditions such as anxiety and cognitive disorders.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotection in Alzheimer's Models : In a model of Alzheimer's disease, the compound improved cognitive function and reduced neuroinflammation markers.

- Antioxidant Activity : The compound exhibited antioxidant properties that contributed to its protective effects against oxidative stress in neuronal cultures.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(1-hydroxypropan-2-yl)piperazine-1-carboxylate, and what critical reaction parameters must be controlled?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach includes:

- Step 1 : Reacting a piperazine derivative (e.g., 4-(1-hydroxypropan-2-yl)piperazine) with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCH₂Cl₂) .

- Step 2 : Protecting the hydroxyl group during synthesis to prevent unwanted side reactions, often using tert-butyloxycarbonyl (Boc) groups .

- Critical Parameters :

- Temperature control (0–25°C) to minimize side reactions.

- Solvent choice (polar aprotic solvents enhance reactivity).

- Purification via silica gel chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regiochemistry and functional groups (e.g., tert-butyl singlet at δ 1.4 ppm, piperazine protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >97% purity .

- Mass Spectrometry (LC-MS) : High-resolution LC-MS validates molecular weight (e.g., [M+H]⁺ ion matching C₁₃H₂₅N₂O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of tert-butyl piperazine derivatives in different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables. Strategies include:

- Orthogonal Assays : Compare receptor binding (e.g., radioligand displacement) with functional cellular assays (e.g., cAMP modulation) to confirm target engagement .

- Control Experiments : Use structurally analogous compounds (e.g., tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate) to isolate the contribution of the hydroxypropan-2-yl moiety .

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. What strategies are employed to optimize reaction yield in multi-step syntheses of complex piperazine derivatives?

- Methodological Answer :

- Catalyst Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling steps, ensuring stoichiometric ratios of boronate esters and aryl halides .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 100°C for 3 hours vs. 24 hours under standard heating) to improve yields by 15–20% .

- Workflow Automation : Implement continuous flow reactors for precise control of temperature and reagent addition, reducing side-product formation .

Q. How does the stereochemistry of the 1-hydroxypropan-2-yl substituent influence the compound’s interaction with biological targets?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) to isolate (R)- and (S)-isomers .

- Docking Simulations : Perform molecular dynamics simulations with targets like G-protein-coupled receptors (GPCRs) to predict binding affinities .

- Pharmacological Profiling : Compare isomer activity in vitro (e.g., IC₅₀ values for kinase inhibition) to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles of tert-butyl piperazine derivatives?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol using nephelometry to identify solvent-specific aggregation .

- pH-Dependent Studies : Adjust pH (e.g., 2.0 vs. 7.4) to assess ionization effects on solubility .

- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility without altering bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.